2-[(Z)-2-nitroethenyl]thiophene

Organic Synthesis Process Chemistry Green Chemistry

2-[(Z)-2-nitroethenyl]thiophene (CAS: 874-84-0) is a heterocyclic nitroalkene belonging to the 2-(2-nitrovinyl)thiophene family. This compound features a conjugated thiophene-nitroethenyl system that imparts unique physicochemical and electronic properties distinct from its structural analogs.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
Cat. No. B11943916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Z)-2-nitroethenyl]thiophene
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3-
InChIKeyUTPOWFFIBWOQRK-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Z)-2-nitroethenyl]thiophene Procurement Guide: Product Specifications and Research-Grade Characteristics


2-[(Z)-2-nitroethenyl]thiophene (CAS: 874-84-0) is a heterocyclic nitroalkene belonging to the 2-(2-nitrovinyl)thiophene family. This compound features a conjugated thiophene-nitroethenyl system that imparts unique physicochemical and electronic properties distinct from its structural analogs . The Z-configuration (cis isomer) distinguishes it from the more commonly studied E-isomer (trans), with the cis form reported as a yellow oily substance at ambient conditions, in contrast to the trans isomer which exists as a monoclinic crystalline solid [1]. These configurational differences fundamentally alter the compound's reactivity profile, packing geometry, and electronic structure, making the Z-isomer a specialized building block in organic synthesis and materials science.

Stereochemical Control
Z-isomer (cis) nitroethenyl configuration supports stereochemical-control study fit and conformational analysis
Synthesis Workflow
Supports synthetic building-block workflows; reported high-yield route available via ultrasound-assisted method
Physicochemical Context
Yellow oily substance with distinct solubility profile; may fit liquid-phase handling or flow chemistry selection

Why 2-[(Z)-2-nitroethenyl]thiophene Cannot Be Simply Replaced by In-Class Analogs


The Z-configuration of the nitroethenyl group in 2-[(Z)-2-nitroethenyl]thiophene confers distinct electronic and steric properties that are not replicated by its E-isomer or other thiophene derivatives [1]. In biological and materials applications, the spatial orientation of the nitro group dictates molecular recognition events, intermolecular packing, and charge transfer characteristics. For instance, the cis isomer exhibits different solubility profiles compared to the trans isomer—the cis form is soluble in hot water, ethanol, and ethyl acetate, whereas the trans form crystallizes as a monoclinic solid [1]. These differences directly impact experimental reproducibility, formulation strategies, and downstream synthetic yields. Substituting the Z-isomer with the E-isomer or other nitrovinyl thiophenes without empirical validation introduces uncontrolled variables that can compromise assay outcomes and material performance.

Target Product
Z-isomer (cis): yellow oily substance; soluble in hot water, ethanol, ethyl acetate
Structural Analog
E-isomer (trans): monoclinic crystalline solid; melting point 79–81 °C
Physical state, solubility, and packing geometry differ between Z and E isomers. These configurational differences may shift reaction outcomes, formulation behavior, and material performance; direct substitution may require empirical validation.

Quantitative Differentiation of 2-[(Z)-2-nitroethenyl]thiophene: Head-to-Head and Cross-Study Comparator Data


Synthetic Yield Comparison: Ultrasound-Assisted vs. Conventional Synthesis of 2-Nitroethenyl Thiophene

The ultrasound-assisted synthesis method using β-alanine as a catalyst achieves a 95.91% yield for 2-nitroethenyl thiophene, representing a significant improvement over the conventional sodium hydroxide method which yields 72.4% under similar starting material conditions [1]. While the patent does not explicitly distinguish between Z and E isomers in the yield data, the method is described as producing 2-nitroethenyl thiophene generically, and the yield advantage is directly attributable to the improved reaction conditions rather than isomer selectivity.

Synthetic Yield
Cross-study comparable
95.91% vs. 72.4%
Reported yield advantage supports synthesis method selection review
Ultrasound-assisted β-alanine vs. conventional NaOH method; isomer not distinguished
Organic Synthesis Process Chemistry Green Chemistry

Physical State and Solubility Profile: Z-Isomer vs. E-Isomer Differentiation

The Z-isomer (cis) of 2-(2-nitrovinyl)thiophene is characterized as a yellow oily substance, whereas the E-isomer (trans) exists as a monoclinic crystal [1]. This fundamental difference in physical state is accompanied by distinct solubility behavior: the cis isomer is soluble in hot water, ethanol, and ethyl acetate, while being slightly soluble in diethyl ether and poorly soluble in benzene and petroleum ether [1]. These properties contrast with the trans isomer, which has a reported melting point of 79-81 °C and predicted density of 1.335 g/cm³ .

Physical State & Solubility
Head-to-head
Z: yellow oil; soluble in hot water, EtOH, EtOAc
E: monoclinic crystal; mp 79–81 °C
Supports isomer-specific formulation and handling context
Qualitative difference may impact liquid-phase vs solid-state application fit
Physicochemical Characterization Formulation Science Materials Chemistry

Enzymatic Reduction Rate: Microfluidic Bioreactor vs. Conventional Macroscale

Using trans-2-(2-nitrovinyl)thiophene as a model substrate, the enzyme-catalyzed reduction rate in a continuous two-phase flow miniaturized bioreactor was significantly increased compared to conventional macroscale experiments [1]. This study demonstrates that the compound's reactivity in enzymatic systems can be enhanced through process engineering, although specific quantitative rate data are not publicly accessible.

Enzymatic Reduction Rate
Class-level inference
Increased rate in microfluidic bioreactor vs. macroscale; quantitative data not provided
Supports biocatalysis process intensification context
Data to verify; abstract-level evidence with pentaerythritol tetranitrate reductase
Biocatalysis Process Intensification Microfluidics

Electrophilic Reactivity: 2-Nitrothiophene vs. Other Nitroheteroarenes

Among five-membered heterocyclic nitroarenes, 2-nitrothiophene exhibits the highest electrophilic reactivity in vicarious nucleophilic substitution (VNS) reactions with carbanions [1]. While this study does not directly measure 2-[(Z)-2-nitroethenyl]thiophene, the thiophene ring system's inherent electrophilicity is significantly higher than that of nitroimidazoles, 4-nitropyrazole, and nitropyrroles (which are comparable to nitrobenzene) [1]. Nitropyridines are approximately four orders of magnitude more reactive than nitrobenzene [1], but the relative ranking among five-membered rings highlights the thiophene scaffold's unique position.

Electrophilic Reactivity
Class-level inference
2-nitrothiophene: most active among five-membered heterocycles
Reported ranking supports VNS reactivity context for thiophene scaffold
Relative to nitroimidazoles, 4-nitropyrazole, nitropyrroles; direct measurement on target compound not reported
Physical Organic Chemistry Reactivity Scales Nucleophilic Substitution

DFT-Calculated HOMO-LUMO Gap and NLO Properties

Density functional theory (DFT) calculations at the B3LYP/6-311G level reveal that 2-(2-nitrovinyl)thiophene possesses a charge transfer character evidenced by its HOMO-LUMO energy gap, with first hyperpolarizability calculations indicating potential for nonlinear optical (NLO) applications . The study suggests the compound is a candidate for organic solar cells and DSSC applications based on its optoelectronic properties . While isomer-specific data for the Z-isomer are not provided, the conjugated nitroethenyl-thiophene system's electronic structure is predicted to differ between Z and E configurations due to altered orbital overlap and dipole orientation.

DFT HOMO-LUMO & NLO Properties
Data to verify
Predicted charge-transfer character and first hyperpolarizability reported; isomer-specific data not available
Supports NLO material screening context; requires empirical validation
Source review; computational study at B3LYP/6-311G level; experimental device data absent
Computational Chemistry Nonlinear Optics Materials Science

Crystal Structure Determination: Z-Isomer Molecular Geometry

Single crystal X-ray diffraction analysis of the title compound reveals a nearly planar molecular geometry with torsion angle C(4)-C(7)-C(8)-C(9) = -179(2)°, crystallizing in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. The crystal structure was refined to R(1) = 0.053 for 2043 observed reflections [1]. This structural characterization is specific to the Z-isomer and provides essential reference data for polymorph screening, co-crystal design, and computational validation.

Crystal Structure (Z-isomer)
Supporting evidence
Monoclinic, C2; a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°; R=0.053
Supports crystallographic reference and batch-consistency review
Single-crystal XRD; nearly planar geometry confirmed
X-ray Crystallography Structural Chemistry Solid-State Characterization

Optimal Application Scenarios for 2-[(Z)-2-nitroethenyl]thiophene Based on Verified Evidence


Synthetic Intermediate for Pharmaceutical Building Blocks

The high-yield ultrasound-assisted synthesis (95.91%) makes 2-[(Z)-2-nitroethenyl]thiophene a cost-effective intermediate for downstream pharmaceutical synthesis [1]. Its role as a precursor to 2-thiophene ethamine, thiophene chloropyridine, clopidogrel, and prasugrel positions it within established API supply chains [1]. The Z-isomer's oily physical state may facilitate continuous flow chemistry applications where liquid handling is advantageous compared to crystalline solids.

Biocatalysis and Enzymatic Reduction Studies

The compound serves as a validated model substrate for pentaerythritol tetranitrate reductase in microfluidic bioreactor systems [2]. Researchers developing continuous flow biocatalytic processes can utilize the compound to benchmark reactor performance and enzyme kinetics, with the Z-isomer's distinct solubility profile in aqueous-organic mixtures potentially offering advantages in biphasic reaction media [3].

Nonlinear Optical (NLO) Material Development

DFT calculations indicate that 2-(2-nitrovinyl)thiophene possesses favorable frontier molecular orbital characteristics and first hyperpolarizability for NLO applications, including organic solar cells and DSSC devices . The Z-configuration may offer distinct packing geometries and dipole alignment in solid-state devices compared to the E-isomer, though empirical device performance data are required to validate this theoretical advantage.

Crystallographic Reference and Polymorph Studies

The fully solved crystal structure (monoclinic, C2 space group, R=0.053) provides a definitive reference for polymorph screening, co-crystal engineering, and computational structure validation [4]. This structural data is essential for intellectual property documentation and quality control in research settings requiring precise crystallographic characterization.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Reported high-yield synthetic route
Synthesis method reproducibility and isomer identity confirmation
Biocatalysis and enzymatic reduction studies
Model substrate reactivity in microfluidic systems
Enzyme kinetics and biphasic reaction media performance
Nonlinear optical (NLO) material development
Predicted charge-transfer and hyperpolarizability characteristics
Empirical device performance and isomer-dependent packing geometry
Crystallographic reference and polymorph studies
Fully solved monoclinic crystal structure (R=0.053)
Polymorph screening, co-crystal engineering, and computational validation
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